molecular formula C17H16ClNO2 B11538780 1-(4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenyl)ethanone

1-(4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenyl)ethanone

Cat. No.: B11538780
M. Wt: 301.8 g/mol
InChI Key: DHXVECNIWVCXDV-UHFFFAOYSA-N
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Description

1-{4-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including a chlorinated phenyl ring, a hydroxyl group, and a methylene bridge, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE typically involves the condensation of 3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde with 4-aminoacetophenone. The reaction is catalyzed by an acid, such as glacial acetic acid, under reflux conditions. The resulting Schiff base is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of 3-chloro-6-hydroxy-2,4-dimethylbenzoic acid.

    Reduction: Formation of 1-{4-[(E)-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methyl]amino]phenyl}ethan-1-ol.

    Substitution: Formation of 1-{4-[(E)-[(3-amino-6-hydroxy-2,4-dimethylphenyl)methylidene]amino]phenyl}ethan-1-one.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{4-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the context of its anti-inflammatory properties, the compound may modulate signaling pathways involved in the inflammatory response, such as the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

1-{4-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE can be compared with other similar compounds, such as:

    1-{4-[(E)-[(3-chloro-6-hydroxyphenyl)methylidene]amino]phenyl}ethan-1-one: Lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.

    1-{4-[(E)-[(3-chloro-2,4-dimethylphenyl)methylidene]amino]phenyl}ethan-1-one: Lacks the hydroxyl group, potentially altering its solubility and interaction with biological targets.

The uniqueness of 1-{4-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8 g/mol

IUPAC Name

1-[4-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylideneamino]phenyl]ethanone

InChI

InChI=1S/C17H16ClNO2/c1-10-8-16(21)15(11(2)17(10)18)9-19-14-6-4-13(5-7-14)12(3)20/h4-9,21H,1-3H3

InChI Key

DHXVECNIWVCXDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C=NC2=CC=C(C=C2)C(=O)C)O

Origin of Product

United States

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